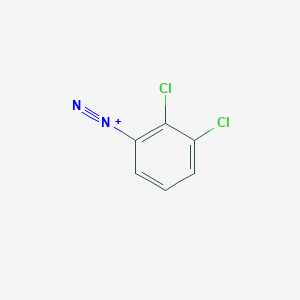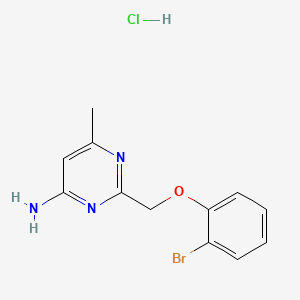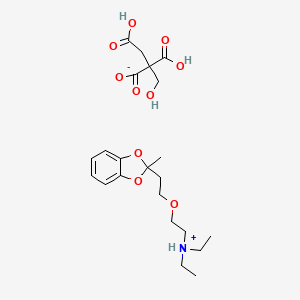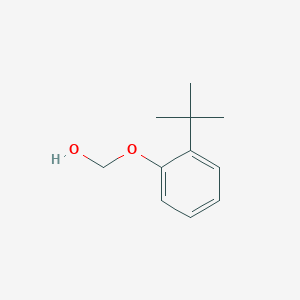
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is a complex organic compound with a unique structure. It is characterized by a hexahydro-1,4-methanopentalene core, which is a bicyclic structure, and a hydroxylamine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine typically involves the following steps:
Formation of the Hexahydro-1,4-methanopentalene Core: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Hydroxylamine Group: This step involves the reaction of the hexahydro-1,4-methanopentalene derivative with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclohexylidene)hydroxylamine: Similar structure but with a cyclohexylidene core.
N-(Bicyclo[2.2.1]hept-2-ylidene)hydroxylamine: Similar bicyclic structure but different ring system.
Uniqueness
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is unique due to its specific hexahydro-1,4-methanopentalene core, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives.
Eigenschaften
CAS-Nummer |
105961-55-5 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-(5-tricyclo[4.3.0.03,7]nonanylidene)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c11-10-8-4-6-3-5-1-2-7(6)9(5)8/h5-7,9,11H,1-4H2 |
InChI-Schlüssel |
WUZNTZAMODWOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3CC1C2C(=NO)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)








![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

